molecular formula C5H4FNOS B11715480 2-Fluorothiophene-3-carboxamide

2-Fluorothiophene-3-carboxamide

Cat. No.: B11715480
M. Wt: 145.16 g/mol
InChI Key: BFGZKQBJAGBFLB-UHFFFAOYSA-N
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Description

Significance of Fluorinated Thiophene (B33073) Scaffolds in Contemporary Chemical and Biological Sciences

Thiophene, a five-membered ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry due to its versatile structural properties and ability to interact with biological targets. nih.govresearchgate.net The introduction of a fluorine atom to the thiophene ring can significantly enhance the molecule's properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to target proteins. nih.gov This makes fluorinated thiophene scaffolds highly desirable in the design of new drugs. nih.govelsevierpure.com In fact, thiophene-containing compounds have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.net The thiophene moiety is present in several FDA-approved drugs, highlighting its importance in pharmaceutical development. rsc.org

Importance of the Carboxamide Moiety in Medicinal Chemistry and Functional Material Design

In the realm of functional materials, the ability of the carboxamide group to form strong intermolecular hydrogen bonds makes it a valuable component in the design of self-assembling materials and organic semiconductors. These properties are essential for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

Positioning of 2-Fluorothiophene-3-carboxamide as a Core Structure for Advanced Investigations

This compound serves as a versatile starting material, or building block, for creating more complex molecules. researchgate.netunc.edu Its structure combines the beneficial properties of both the fluorinated thiophene scaffold and the carboxamide moiety. This unique combination makes it an attractive core structure for researchers exploring new therapeutic agents and functional materials. For instance, derivatives of cycloheptathiophene-3-carboxamide have been investigated as potent inhibitors of the influenza virus polymerase, demonstrating the potential of this scaffold in developing new antiviral drugs. nih.govnih.gov The synthesis of such specialized molecules allows for the exploration of new chemical space and the development of compounds with novel properties and applications.

Interactive Data Table: Properties of Related Thiophene Derivatives

The following table provides information on commercially available thiophene derivatives that are structurally related to this compound. This data is intended for research and informational purposes.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )FormMelting Point (°C)
3-Fluorothiophene-2-carboxamide83933-19-1C5H4FNOS145.16SolidNot Available
4-Bromothiophene-3-carboxamide100245-61-2C5H4BrNOS206.06Solid150-155
3-Bromothiophene-2-carbonitrile18791-98-5C5H2BrNS188.05Not AvailableNot Available
6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir)259793-96-9C5H4FN3O2157.10SolidNot Available

Note: The data in this table is compiled from various chemical supplier catalogs and research articles. bldpharm.comchemicalbook.comnih.govsigmaaldrich.com "Not Available" indicates that the data was not readily found in the consulted sources.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4FNOS

Molecular Weight

145.16 g/mol

IUPAC Name

2-fluorothiophene-3-carboxamide

InChI

InChI=1S/C5H4FNOS/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H2,7,8)

InChI Key

BFGZKQBJAGBFLB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(=O)N)F

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 2 Fluorothiophene 3 Carboxamide

Reactivity of the Fluorinated Thiophene (B33073) Moiety

The presence of a fluorine atom at the 2-position of the thiophene ring significantly influences its reactivity. The high electronegativity of fluorine makes the C2 carbon atom electron-deficient and susceptible to nucleophilic attack.

The fluorine atom in 2-Fluorothiophene-3-carboxamide can be displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds through a stepwise addition-elimination mechanism, where the nucleophile attacks the C2 carbon, forming a Meisenheimer-like intermediate, followed by the elimination of the fluoride (B91410) ion. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of activating groups on the thiophene ring. nih.gov

Theoretical studies on related 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) show that the nucleophilic addition to the C2 position is a key step. nih.gov While a direct study on this compound is not extensively documented in the provided results, the principles of SNAr on the thiophene ring are well-established. nih.govchemrxiv.org The presence of the electron-withdrawing carboxamide group at the 3-position is expected to further activate the ring towards nucleophilic attack.

NucleophileProductConditionsReference
Pyrrolidine2-(Pyrrolidin-1-yl)thiophene-3-carboxamideComputational Study nih.gov
Thiolates2-(Alkyl/Arylthio)thiophene-3-carboxamideTypically requires base and polar solvent chemrxiv.org

This table is illustrative based on general SNAr reactions on thiophenes and related heterocycles.

Transformations of the Carboxamide Functional Group

The carboxamide group at the 3-position is a versatile functional handle that can undergo a variety of transformations, including hydrolysis, cyclization, and rearrangement reactions.

The carboxamide group, often in conjunction with an adjacent amino group, is a key precursor for the synthesis of fused heterocyclic systems. For instance, 2-aminothiophene-3-carboxamides are widely used as building blocks for the synthesis of thieno[2,3-d]pyrimidines. researchgate.nettubitak.gov.tr These reactions typically involve condensation with reagents containing two electrophilic centers. For example, reaction with orthoesters can lead to the formation of thienopyrimidinone derivatives. tubitak.gov.tr Although this compound lacks the 2-amino group, transformations of the carboxamide itself can lead to cyclized products. For instance, dehydration of the amide to a nitrile, followed by intramolecular reactions, is a possible pathway. researchgate.net

ReagentProduct TypeGeneral ConditionsReference
Orthoesters (with 2-amino analogue)Thieno[2,3-d]pyrimidinoneAcid catalysis tubitak.gov.tr
Nitriles (with 2-amino analogue)Thieno[2,3-d]pyrimidineAcid catalysis tubitak.gov.tr
Chlorocarbonylsulfenyl chloridePiperidin-3-yl-oxathiazol-2-one (from piperidine (B6355638) carboxamides)Microwave irradiation researchgate.net

This table presents examples of cyclization reactions from related carboxamides to illustrate potential pathways.

Oxidative and Reductive Pathways of Related Fluorothiophene Carboxamides

While specific oxidative and reductive pathways for this compound are not detailed in the provided search results, studies on related compounds offer insights. For instance, flavin-enabled reductive and oxidative epoxide ring-opening reactions have been observed in complex natural products containing different functionalities, leading to a variety of products with different redox states. nih.gov The thiophene ring itself can be susceptible to oxidation, potentially leading to sulfoxides or sulfones under strong oxidizing conditions. Conversely, reduction of the carboxamide group is a challenging transformation but can be achieved with powerful reducing agents.

Studies on Intramolecular Processes and Rearrangement Mechanisms

Intramolecular reactions and rearrangements can lead to the formation of novel heterocyclic structures. In the context of related thiophene chemistry, rearrangement reactions have been proposed in flavin-enabled epoxide ring-opening, leading to contracted five-membered or expanded seven-membered rings. nih.gov While no specific intramolecular rearrangements for this compound are documented, the potential for such processes exists, particularly under thermal or photochemical conditions, or through the generation of reactive intermediates.

Computational Chemistry and Theoretical Investigations of 2 Fluorothiophene 3 Carboxamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2-Fluorothiophene-3-carboxamide at the electronic level. These methods model the molecule's behavior by solving approximations of the Schrödinger equation, offering a detailed view of its geometry, energy, and orbital characteristics.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. arxiv.orgarxiv.org DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), are employed to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. arxiv.org

The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the planarity of the thiophene (B33073) ring and the orientation of the carboxamide group relative to it. The fluorine substitution is expected to have a subtle but noticeable effect on the ring geometry compared to unsubstituted thiophene. nih.gov These calculations are also used to map the potential energy surface, identifying stable conformers and the energy barriers for rotation around the C-C and C-N bonds of the carboxamide substituent.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative) This table presents hypothetical but realistic data based on DFT calculations of similar thiophene derivatives. Actual values would require specific computation.

ParameterBond/AnglePredicted Value
Bond LengthC-F~1.35 Å
Bond LengthC=O~1.23 Å
Bond LengthC-N~1.36 Å
Bond LengthC-S~1.72 Å
Bond AngleF-C-C~118°
Bond AngleO=C-N~122°
Dihedral AngleS-C-C-C~0° (Planar Ring)

High-Level Multireference Methods for Excited State and Diradical Characterization of Thiophenes

While DFT is excellent for ground-state properties, describing the excited states of thiophenes can be notoriously challenging due to their complex electronic structure. mpg.dechemrxiv.org Upon absorption of light, thiophenes can undergo ultrafast deactivation processes, sometimes involving ring-puckering or ring-opening, which may not be accurately captured by standard DFT methods. mpg.de

For this reason, high-level multireference methods, such as the second-order algebraic-diagrammatic construction (ADC(2)) or complete active space second-order perturbation theory (CASPT2), are often necessary. These methods provide a more reliable description of excited-state dynamics and are crucial for characterizing any potential diradical species that might form, for instance, through the cleavage of a C-S bond upon photoexcitation. Such calculations are essential for understanding the photostability and photochemical reactivity of this compound. mpg.de

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE) is a critical descriptor for molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. For this compound, DFT calculations can determine the energies and spatial distributions of these orbitals. arxiv.org The HOMO is typically a π-orbital delocalized across the thiophene ring, while the LUMO is a π* anti-bonding orbital. The electron-withdrawing effects of the fluorine and carboxamide groups are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted thiophene.

Table 2: Representative Frontier Orbital Energies for a Substituted Thiophene Carboxamide (Illustrative) This table presents representative data based on DFT calculations of similar thiophene derivatives to illustrate the concept.

DescriptorValue (eV)Implication
EHOMO~ -6.5 eVElectron-donating capability
ELUMO~ -1.8 eVElectron-accepting capability
Energy Gap (ΔE)~ 4.7 eVHigh kinetic stability

Spin Density Distributions and Bonding Characteristics

Computational methods can also reveal details about the bonding and charge distribution within the molecule. Natural Bond Orbital (NBO) analysis, for instance, can be used to calculate atomic charges, showing how the electronegative fluorine, oxygen, and nitrogen atoms pull electron density from the carbon and sulfur atoms.

Furthermore, in situations where the molecule might exist as a radical (e.g., during a metabolic process or after a photochemical reaction), calculating the spin density distribution becomes important. Spin density indicates the location of the unpaired electron, highlighting the most reactive sites for radical reactions. For thiophene derivatives, metabolic activation can lead to radical intermediates, and understanding their spin density distribution is key to predicting subsequent reactions.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations examine a static molecule, Molecular Dynamics (MD) simulations model the atomistic movements over time, providing insight into the molecule's dynamic behavior. For this compound, MD simulations are particularly useful for exploring the conformational landscape of the flexible carboxamide side chain.

By simulating the molecule in a solvent box (e.g., water), one can observe the rotation around the C3-C(O) bond and identify the most populated conformational states. MD also allows for the study of intermolecular interactions, such as the formation of hydrogen bonds between the carboxamide group's N-H and C=O moieties and surrounding water molecules or other solutes. These simulations are critical for understanding how the molecule behaves in a condensed phase or a biological environment, revealing its interaction patterns and stability.

In Silico Predictions of Chemical Reactivity and Stability

Integrating the findings from quantum mechanics and molecular dynamics allows for robust in silico predictions of the chemical reactivity and stability of this compound. The thiophene ring itself is known to be a "structural alert," as it can be metabolically activated by cytochrome P450 enzymes to form reactive electrophilic intermediates, such as thiophene S-oxides or thiophene epoxides.

Computational models can predict the likelihood of such bioactivation pathways. The calculated HOMO energy can indicate susceptibility to oxidation, while the mapping of electrostatic potential on the molecule's surface can highlight electron-rich regions prone to electrophilic attack. By predicting the stability of potential reactive metabolites, computational chemistry helps in assessing the toxicological profile of thiophene-containing compounds before their synthesis, guiding the design of safer and more effective molecules.

Computational-Aided Design and Rational Optimization of this compound Derivatives

The strategic application of computational chemistry has become an indispensable tool in the rational design and optimization of novel therapeutic agents. In the context of this compound and its derivatives, computational approaches provide profound insights into their structure-activity relationships (SAR), guiding the synthesis of more potent and selective molecules. These theoretical investigations enable the prediction of molecular properties, binding affinities, and interaction modes with biological targets, thereby accelerating the drug discovery process.

Computational-aided design for this class of compounds often begins with the foundational 2-amino-3-carboxamide thiophene scaffold. The positioning of the carboxamide group at the C3 position of the thiophene ring has been identified as a critical determinant for biological activity in several studies. For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, analogues with the carboxamide at the 5-position were found to be completely inactive. nih.gov Similarly, modifications at the 4 and 5-positions of the thiophene ring with methyl groups resulted in a significant decrease in inhibitory activity. nih.gov This highlights the importance of an unsubstituted 4 and 5-position and a C3-carboxamide for maintaining the desired pharmacological profile.

The exploration of substituents at the 2-position of the thiophene ring is a key area of rational optimization. While direct computational studies on a 2-fluoro substituent are not extensively detailed in the provided search results, the impact of various other substitutions at this position has been investigated. These studies provide a framework for understanding how modifications at C2, including the introduction of a fluorine atom, could influence activity. The electronic properties and steric bulk of the substituent at the 2-position can significantly alter the molecule's interaction with target proteins.

A significant aspect of the computational design of thiophene-3-carboxamide (B1338676) derivatives involves the modification of the aryl group attached to the 2-amino group. In the pursuit of potent JNK inhibitors, a variety of aryl and heteroaryl substitutions have been explored. nih.gov Molecular modeling and SAR studies have shown that substitutions on this benzene (B151609) ring are generally well-tolerated.

Detailed below are the inhibitory activities of several thiophene-3-carboxamide derivatives with substitutions on the N-phenyl ring, providing a clear example of rational optimization guided by computational and synthetic efforts.

Table 1: Inhibitory Activity (IC50) of N-Aryl-2-amino-thiophene-3-carboxamide Derivatives against JNK1

Compound Substitution on N-phenyl ring IC50 (µM)
26 2-Chloro 1.4
27 3-Chloro 2.6
29 2-Fluoro 8.3
30 3-Fluoro 9.4
31 4-Fluoro 5.1
52 2,3-Difluoro 8.2
53 2,4-Difluoro 10.2
54 2,5-Difluoro 9.7
55 3,4-Difluoro 7.4
56 3,5-Difluoro 5.8
60 Pentafluoro > 50
71 2,6-Difluoro 4.9

Data sourced from a study on thiophene-3-carboxamide derivatives as JNK inhibitors. nih.gov

The data clearly indicates that mono- and di-fluoro substitutions on the N-phenyl ring are favorable for inhibitory activity, with IC50 values in the low micromolar range. nih.gov However, extensive fluorination, as seen in the penta-fluoro derivative (compound 60), leads to a complete loss of activity. nih.gov This suggests that while some degree of electronegativity and specific substitution patterns are beneficial, excessive modification is detrimental. Such findings are crucial for the rational design of future derivatives, including those based on a this compound core. Computational tools such as molecular docking and quantum mechanical calculations can be employed to elucidate the underlying reasons for these activity trends, for instance, by analyzing the binding modes and interaction energies of these fluorinated analogues within the JNK active site.

Biological Activity and Mechanistic Insights of 2 Fluorothiophene 3 Carboxamide Derivatives

Anticancer and Antiproliferative Activities

The quest for novel and effective anticancer agents has led to the exploration of various heterocyclic compounds, with thiophene (B33073) carboxamide derivatives showing considerable promise. mdpi.com The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making 2-fluorothiophene-3-carboxamide a particularly interesting core for the design of new antiproliferative drugs.

Elucidation of Molecular Mechanisms of Action (e.g., Enzyme Inhibition, Protein Interactions)

The anticancer effects of thiophene carboxamide derivatives are attributed to a variety of molecular mechanisms. One of the key mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. Studies on related thiophene carboxamide derivatives have shown that these compounds can trigger the caspase cascade, a family of proteases that are central to the apoptotic process. For instance, the derivative MB-D2 has been observed to activate caspase-3/7, leading to the execution of apoptosis. mdpi.com This activation is often accompanied by mitochondrial depolarization, indicating the involvement of the intrinsic apoptotic pathway. mdpi.com

Furthermore, some thiophene carboxamide derivatives function as inhibitors of crucial enzymes involved in cancer progression. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. Certain thiophene-3-carboxamide (B1338676) derivatives have been identified as potent inhibitors of VEGFR-2, thereby impeding tumor growth by cutting off its blood supply. nih.gov

Another significant target for these compounds is tubulin, a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By interfering with tubulin polymerization, these derivatives can arrest the cell cycle in the G2/M phase, preventing cell division and leading to apoptotic cell death. nih.govnih.gov This mechanism is similar to that of well-known anticancer agents like colchicine (B1669291) and combretastatins. Molecular docking studies have further illuminated the interaction of these compounds within the colchicine-binding site of tubulin. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Efficacy

Structure-activity relationship (SAR) studies have been instrumental in optimizing the anticancer efficacy of thiophene carboxamide derivatives. These studies have revealed that the carboxamide moiety at the C-3 position of the thiophene ring is crucial for their antiproliferative activity. researchgate.net Modifications to the substituents on the carboxamide nitrogen and the thiophene ring have been shown to significantly influence their potency and selectivity.

For example, the nature of the aryl group attached to the carboxamide nitrogen can dramatically alter the compound's activity. The presence of specific substitution patterns on this aryl ring can enhance the binding affinity to target proteins. nih.gov Similarly, substitutions at other positions of the thiophene ring can modulate the electronic properties and steric profile of the molecule, thereby affecting its biological activity. Research has shown that the introduction of a 1-methyl-1H-pyrazol group at the C-5 position can enhance antiproliferative activity in breast cancer cell lines. researchgate.net

The planarity and aromaticity of the thiophene ring itself contribute to favorable interactions with biological targets. mdpi.com The introduction of a fluorine atom, as in this compound, can further influence the molecule's properties by altering its electron distribution and potential for hydrogen bonding, which can lead to improved efficacy and pharmacokinetic profiles.

Design and Evaluation as Combretastatin A-4 (CA-4) Biomimetics

Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow tree Combretum caffrum, is a potent inhibitor of tubulin polymerization. nih.govmdpi.com However, its clinical application is limited by its poor water solubility and isomerization to the less active trans-isomer. This has spurred the development of CA-4 biomimetics, which aim to retain the potent anticancer activity of CA-4 while overcoming its limitations.

Thiophene carboxamide derivatives have been designed as rigid analogues of CA-4, where the thiophene ring serves to lock the molecule in a conformation that mimics the active cis-conformation of CA-4. nih.govrsc.org This design strategy has led to the synthesis of compounds with significant antiproliferative activity against a range of cancer cell lines. mdpi.comnih.gov These biomimetics often feature a trimethoxyphenyl ring or similar motifs, which are known to be important for binding to the colchicine site on tubulin. nih.gov

The evaluation of these CA-4 biomimetics has demonstrated their potent cytotoxic effects, often with IC50 values in the nanomolar to low micromolar range against various cancer cell lines, including those of the breast, colon, and liver. nih.govnih.govresearchgate.net For instance, certain thiophene carboxamide derivatives have shown potent activity against the Hep3B hepatocellular carcinoma cell line. nih.govnih.gov Molecular modeling and 3D spheroid culture studies have further validated their mechanism of action as tubulin inhibitors that disrupt the cancer cell architecture. nih.govnih.gov

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiophene carboxamide 2bHep3B5.46 nih.govnih.gov
Thiophene carboxamide 2dHep3B8.85 nih.gov
Thiophene carboxamide 2eHep3B12.58 nih.govnih.gov
Combretastatin A-4 (CA-4)HCT-1160.0029 nih.gov
CA-4 Sulfamate Derivative 16aHCT-1160.0036 nih.gov
CA-4 Sulfamate Derivative 16iHCT-1160.0034 nih.gov

Antimicrobial Research

In addition to their anticancer properties, this compound derivatives have been investigated for their potential as antimicrobial agents. The rise of antibiotic resistance has created an urgent need for new classes of drugs to combat bacterial and fungal infections, and thiophene-based compounds have shown promise in this area. rsc.org

Investigations into Antibacterial Mechanisms

Thiophene carboxamide derivatives have demonstrated activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. nih.gov The mechanisms underlying their antibacterial action are multifaceted. One proposed mechanism involves the disruption of the bacterial cell membrane's integrity. nih.govfrontiersin.org This can lead to increased membrane permeability and leakage of cellular contents, ultimately resulting in bacterial cell death.

Furthermore, molecular docking studies have suggested that these compounds can bind to and inhibit the function of bacterial outer membrane proteins (OMPs), which are crucial for nutrient uptake and maintaining the structural integrity of the cell envelope in Gram-negative bacteria. nih.govfrontiersin.org Some nitrothiophene carboxamide derivatives have been identified as pro-drugs that are activated by bacterial nitroreductases, leading to the generation of reactive species that are toxic to the bacteria. researchgate.net The antibacterial efficacy of these derivatives is often evaluated by determining their minimum inhibitory concentration (MIC), with some compounds showing activity in the low microgram per milliliter range. nih.gov

Derivative TypeBacterial StrainActivity (MIC in mg/L)Reference
Thiophene derivative 4Colistin-Resistant A. baumannii16-32 (MIC50) nih.gov
Thiophene derivative 8Colistin-Resistant A. baumannii16-32 (MIC50) nih.gov
Thiophene derivative 4Colistin-Resistant E. coli8-32 (MIC50) nih.gov
Thiophene derivative 8Colistin-Resistant E. coli8-32 (MIC50) nih.gov

Studies on Antifungal Activity

The antifungal potential of thiophene carboxamide derivatives has also been a subject of investigation. These compounds have shown efficacy against various fungal pathogens, including Candida albicans, a common cause of opportunistic infections. nih.gov The primary mechanism of antifungal action for some of these derivatives is believed to be the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane fluidity and permeability, ultimately inhibiting fungal growth.

Another potential target is the plasma membrane H+-ATPase pump (Pma1p), which is essential for maintaining the electrochemical gradient across the fungal cell membrane. nih.gov Inhibition of this pump can lead to acidification of the cytoplasm and disruption of essential cellular processes. The antifungal activity is often quantified by the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50), with some derivatives demonstrating significant potency. nih.govnih.gov

Compound/DerivativeFungal StrainActivity (EC50/MIC)Reference
WSCP1 (Carvacrol prodrug)C. albicans2 mM (MIC) nih.gov
Carboxamide A3-3Sclerotinia sclerotiorum1.08 µg/mL (EC50) nih.gov
Carboxamide A3-3Botrytis cinerea8.75 µg/mL (EC50) nih.gov

Antiviral Investigations

The emergence of viral pathogens necessitates the continuous search for new antiviral agents. The thiophene carboxamide scaffold has been identified as a promising starting point for the development of such therapeutics.

Immunomodulatory and Anti-Inflammatory Studies

The immune system is a complex network of cells and signaling pathways that can be modulated by small molecules. The aryl hydrocarbon receptor (AHR) is a key regulator of immune responses, and its modulation presents a therapeutic strategy for various inflammatory and autoimmune diseases.

Modulation of Aryl Hydrocarbon Receptor (AHR) Signaling

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating immune homeostasis and inflammation. nih.govresearchgate.netpsu.edu Ligands that can selectively modulate AHR activity, known as selective AHR modulators (SAhRMs), are of significant interest as they may offer anti-inflammatory benefits without the toxic effects associated with full AHR activation. nih.govresearchgate.netpsu.edunih.govfigshare.com

While there is no direct evidence of this compound derivatives acting as AHR modulators, the general principle that small, aromatic molecules can bind to the AHR suggests that this class of compounds could potentially interact with this receptor. The anti-inflammatory effects of AHR activation are often linked to the promotion of regulatory T cells (Tregs) and the suppression of pro-inflammatory Th17 cells. nih.gov

For instance, the selective estrogen receptor modulator Way-169916 was identified as a dual-selective modulator, binding to both the estrogen receptor and the AHR. researchgate.netpsu.edu Activation of AHR by Way-169916 led to a decrease in inflammatory gene expression without stimulating the canonical toxic pathways. researchgate.netpsu.edu Another compound, SGA 360 , a derivative of Way-169916, was developed as a selective AHR modulator with anti-inflammatory properties. nih.govfigshare.com

The potential for this compound derivatives to act as SAhRMs is a compelling area for future research. Their ability to modulate AHR signaling could provide a novel approach to treating inflammatory conditions.

Enzyme Inhibition Profiling

Enzyme inhibition is a cornerstone of modern pharmacology. The this compound scaffold has been explored as a potential inhibitor of various enzymes, including those involved in blood coagulation and cellular signaling.

Targeting Thrombin and Factor Xa Coagulation Enzymes

Thrombin and Factor Xa are critical serine proteases in the coagulation cascade, making them prime targets for the development of anticoagulant drugs to treat and prevent thrombotic disorders. nih.gov While direct studies on this compound are lacking, related thiophene-containing compounds have shown promise as inhibitors of these enzymes.

Thiophene-based structures have been incorporated into potent and selective inhibitors of Factor Xa. The thiophene ring can occupy the hydrophobic S1 pocket of the enzyme, a key interaction for potent inhibition. For example, a series of thiophene-containing non-amidine inhibitors of Factor Xa have been described, where the introduction of hydrophilic substituents on the thiophene ring led to compounds with low nanomolar potency.

Although specific inhibitory data for this compound derivatives against thrombin and Factor Xa are not available, the established activity of other thiophene carboxamides suggests that this scaffold is a viable starting point for the design of novel anticoagulants.

Inhibition of Casein Kinase 2 (CK2)

Casein Kinase 2 (CK2) is a serine/threonine kinase that is implicated in a variety of cellular processes, including cell growth, proliferation, and apoptosis. nih.gov Its dysregulation is associated with several diseases, including cancer, making it an attractive target for therapeutic intervention. nih.gov

Thiophene-containing scaffolds have been successfully utilized in the development of CK2 inhibitors. For instance, a novel series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids were synthesized and evaluated for their ability to inhibit human protein kinase CK2. nih.gov The most active compounds in this series, 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid and 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid , exhibited IC₅₀ values of 0.1 µM and 0.125 µM, respectively. nih.gov These compounds demonstrated considerable selectivity for CK2 over other protein kinases. nih.gov

While these examples are structurally distinct from this compound, they highlight the potential of the thiophene moiety to serve as a core element in the design of potent and selective CK2 inhibitors. The exploration of simpler thiophene carboxamide derivatives, including the 2-fluoro substituted variant, could lead to the discovery of new classes of CK2 inhibitors.

Table 2: Inhibition of Casein Kinase 2 by Thienopyrimidine Derivatives

CompoundIC₅₀ (µM)
3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid 0.1
3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid 0.125

IC₅₀: 50% inhibitory concentration

Studies on IKK-2 Inhibition

IκB kinase 2 (IKK-2) is a key enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway, which is centrally involved in inflammatory responses, immune function, and cell survival. The dysregulation of this pathway is implicated in various inflammatory diseases and cancers. A United States patent describes a class of thiophene carboxamide compounds as inhibitors of the IKK-2 enzyme. google.com This indicates that derivatives of thiophene carboxamide have been specifically designed and recognized for their potential to modulate IKK-2 activity. Further research has shown that inhibiting the IKK complex can abrogate melanoma growth and progression by modulating the IKK/NFκB/EMT signaling axis. nih.gov While the specific contribution of a 2-fluoro substituent on the thiophene ring is not detailed, the core thiophene carboxamide structure is presented as a valid pharmacophore for targeting IKK-2.

Antioxidant Activity Investigations

The investigation of the antioxidant properties of chemical compounds is crucial, as oxidative stress is implicated in a wide range of diseases. While there is no direct information in the provided search results on the antioxidant activity of this compound, studies on other structurally related carboxamide derivatives have shown significant antioxidant potential. For example, certain derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which contain a carboxamide-like structure, have demonstrated antioxidant activity higher than that of the well-known antioxidant ascorbic acid. nih.gov Specifically, a hydrazone derivative bearing a thiophene moiety exhibited notable radical scavenging activity. nih.gov This suggests that the inclusion of a thiophene ring, a feature of the compound of interest, can contribute to the antioxidant properties of a molecule.

Applications of 2 Fluorothiophene 3 Carboxamide and Its Derivatives in Materials Science and Analytical Chemistry

Organic Electronics and Optoelectronic Device Fabrication

Derivatives of 2-Fluorothiophene-3-carboxamide are emerging as versatile building blocks in the fabrication of advanced organic electronic and optoelectronic devices. The presence of the fluorine atom can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is beneficial for stability and for matching energy levels with other materials in a device. The amide group can induce favorable intermolecular interactions, promoting ordered molecular packing essential for efficient charge transport.

Development of Novel Conductive Polymers

Thiophene-based polymers are a cornerstone of the conductive polymer field, and fluorination is a key strategy for modulating their properties. While polythiophene itself is known for its conductivity, its derivatives offer a pathway to enhanced performance and processability. Theoretical studies using Density Functional Theory (DFT) have shown that fluorothiophenes are excellent candidates for new conductive polymers. Specifically, 3-fluorothiophene (B1278697) has been identified as possessing the most suitable conditions for electropolymerization among various fluorinated thiophenes. rsc.org This is attributed to the electronic effects of the fluorine substituent, which influences the charge and spin-density distribution of the monomer radical cation, facilitating polymer chain propagation. rsc.org

The introduction of functional groups, such as the carboxamide group, can further refine the properties of these polymers. The amide linkage provides sites for hydrogen bonding, which can lead to more ordered polymer chains and improved charge transport pathways. The combination of fluorine's electron-withdrawing nature and the amide's structural influence allows for the rational design of conductive polymers with tailored band gaps, solubility, and conductivity for specific applications.

Integration into Organic Semiconductor Systems

Organic semiconductors are the active components in a range of electronic devices, and thiophene-based materials are among the most studied. nih.gov The performance of these materials is highly dependent on their molecular structure, solid-state packing, and the resulting charge carrier mobility. nih.gov Derivatives of this compound are being explored to create functionalizable and adhesive semiconducting polymers. For instance, incorporating aldehyde functionalities into thiophene-based polymers, a concept related to the reactivity of carboxamide derivatives, allows for further chemical modification and cross-linking. researchgate.net This can produce insoluble semiconducting films with strong adhesion to substrates like indium tin oxide (ITO), a critical feature for building robust electronic devices. researchgate.net

The fluorination of the thiophene (B33073) ring is a critical tool for tuning the electronic properties of these semiconductors. It generally lowers the HOMO and LUMO energy levels, which can improve air stability and facilitate charge injection/extraction in devices. Amorphous copolymers based on thieno[3,2-b]thiophene (B52689) have demonstrated that disrupting excessive crystallinity can sometimes lead to improved device performance by enhancing miscibility with other components in a blend. researchgate.net The carboxamide group, through its ability to form intermolecular hydrogen bonds, offers another vector to control the morphology and intermolecular order, striking a balance between crystalline and amorphous domains for optimal semiconductor performance.

Application in Organic Photovoltaic Cells

Organic photovoltaic (OPV) cells, or solar cells, represent a promising renewable energy technology, and thiophene derivatives are frequently used as the electron donor material in the active layer. acs.orgbeilstein-journals.org The efficiency of these cells is heavily influenced by the donor material's ability to absorb light, its energy levels, and its morphology when blended with an electron acceptor. acs.org

Fluorination of the thiophene units within the polymer backbone has proven to be a highly effective strategy for boosting OPV performance. Introducing fluorine can increase the ionization potential without altering the optical band gap, leading to a higher open-circuit voltage (Voc) in the final device. rsc.org For example, a copolymer incorporating tetrafluorinated 4,7-bis(3,4-difluorothiophen-2-yl)-2,1,3-benzothiadiazole showed a significant enhancement in power conversion efficiency (PCE) compared to its non-fluorinated counterpart. rsc.org Similarly, amorphous copolymers incorporating fluorene (B118485) units with thienothiophene-benzothiadiazole backbones have achieved PCEs as high as 6.6%, demonstrating that fine-tuning intermolecular organization is key. researchgate.net

Research on 2,3-disubstituted thiophene-based organic dyes has also shown that modifying the thiophene core can retard charge recombination at the TiO2-electrolyte interface, leading to higher Voc values in dye-sensitized solar cells (DSSCs). nih.gov The carboxamide group can play a role in directing the self-assembly of these donor materials, promoting the formation of favorable morphologies for efficient charge separation and transport.

Table 1: Performance of Thiophene-Based Materials in Organic Solar Cells

Donor Material TypeAcceptorPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Reference
2,3-Disubstituted Thiophene DyeI₃⁻/I⁻4.11–6.15%> N3 Dye nih.gov
Amorphous PFTTBT CopolymerPC71BM6.6%0.92 V researchgate.net
TTT-co-P3HTPC71BM0.14%- beilstein-journals.org
Fused-Thiophene Small Molecule (3)C703.60%0.98 V rsc.org
Fused-Thiophene Small Molecule (11)PC71BM2.19%0.57 V rsc.org

Role in Organic Light-Emitting Diodes (OLEDs)

Recent research has focused on creating donor-π-acceptor (D-π-A) type molecules where a thiophene or thieno nih.govnih.govthiophene unit acts as the π-conjugated linker. nih.gov In one such example, a thienothiophene-based emitter achieved a maximum current efficiency of 10.6 cd/A and an external quantum efficiency of 4.61% in a solution-processed OLED. nih.gov The inherent properties of the thienothiophene core, being electron-rich and planar, make it a promising building block for OLED emitters. nih.gov

Furthermore, the development of multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters has gained significant interest for high-resolution displays. A novel MR-TADF emitter using a five-membered thiophene ring as the π-core produced a narrowband green emission with a high luminous efficiency of 97%. This demonstrates that modifying the core aromatic structure of emitters can lead to significant performance gains. Quantum chemical modeling of thiophene-based molecular structures has been used to predict their emission and absorption spectra, identifying suitable candidates for emissive layers in the visible and ultraviolet ranges. researchgate.net The introduction of a fluorine atom can enhance stability and tune the emission properties, while the carboxamide group can influence the solid-state packing and film morphology, which are critical for preventing aggregation-caused quenching and improving device performance.

Energy Storage Technologies

Beyond electronics and displays, derivatives of this compound are being investigated for their potential in next-generation energy storage systems. Their ability to undergo stable and reversible electrochemical oxidation and reduction (redox) processes makes them suitable for use as active materials in batteries.

Exploration as Redox Polymers for Advanced Battery Systems

Organic redox flow batteries (ORFBs) and lithium-ion batteries are increasingly looking towards organic materials to replace traditional inorganic cathodes, aiming for greater sustainability and design flexibility. Thiophene-based polymers are attractive candidates due to their tunable redox properties and inherent conductivity.

Polyimides, which share the amide linkage found in this compound, have been studied as redox-active polymers for battery cathodes. These polymers can be designed to have a dual role as both the active material and the binder, simplifying battery construction. By combining redox-active monomers, such as those derived from phenothiazine (B1677639) and mellitic trianhydride, porous polyimide networks with high theoretical capacities (e.g., 180 mAh g⁻¹) can be synthesized. These materials exhibit multiple redox processes, enabling higher energy densities.

Similarly, organoboron–thiophene-based polymers have been constructed as high-performance anode materials, demonstrating reversible capacities of 405 mAh g⁻¹ and exceptional cycling stability over 10,000 cycles. The unique electronic structure of these donor-acceptor polymers allows for stable charge delocalization during cycling. The principles from these systems can be applied to polymers derived from this compound. The fluorinated thiophene unit can be designed to have specific redox potentials, while the carboxamide linkages provide structural stability and can influence the polymer's interaction with the electrolyte, potentially leading to safer and more efficient battery systems.

Table 2: Electrochemical Properties of Thiophene- and Amide-Based Redox Polymers

Polymer/MaterialApplicationKey Performance MetricMechanism/FeatureReference
Squaric Acid Amide (SQA)Nonaqueous ORFB CatholyteOxidation Potential: 0.81 V vs Fc/Fc⁺High-potential one-electron material nih.gov
Redox-active Polyimide-polyetherLithium Battery CathodeStable cyclingDual role as active material and binder
MTA-MPT Porous PolyimideLithium/All-organic BatteryTheoretical Capacity: 180 mAh g⁻¹Dual redox processes from two different monomer units
Polythiophene MicroparticlesAll-organic Redox Flow BatteryEnergy Efficiency: 60.9%Metal-free electroactive species
Organoboron–thiophene Polymer (PBT-1)Lithium-ion Battery AnodeReversible Capacity: 405 mAh g⁻¹ at 0.5 A g⁻¹Stable over 10,000 cycles

Chemosensor and Biosensor Development

Design of Fluorescent and Colorimetric Chemosensors for Specific Analyte Detection

Extensive research has been conducted on the development of fluorescent and colorimetric chemosensors for the detection of various analytes. These sensors often utilize a receptor-fluorophore or receptor-chromophore architecture, where the receptor unit selectively binds with the target analyte, inducing a change in the optical properties of the signaling unit. Thiophene derivatives, due to their unique electronic and photophysical properties, have been widely explored as key components in the design of such chemosensors.

However, a comprehensive review of the scientific literature reveals a notable absence of studies specifically focused on the design and application of fluorescent and colorimetric chemosensors based on This compound or its direct derivatives for the detection of specific analytes. While the broader class of thiophene-based and carboxamide-based compounds has been investigated for sensing applications, research detailing the synthesis and sensing capabilities of chemosensors derived explicitly from the this compound scaffold is not present in the available scientific databases.

This indicates a potential underexplored area within the field of chemical sensor design. The introduction of a fluorine atom at the 2-position of the thiophene ring, combined with the carboxamide group at the 3-position, could offer unique electronic and binding characteristics that may be advantageous for the selective recognition of certain analytes. Future research may explore the potential of this specific heterocyclic compound as a building block for novel fluorescent and colorimetric chemosensors.

Future Directions and Emerging Research Avenues for 2 Fluorothiophene 3 Carboxamide

Rational Design and Lead Optimization for Enhanced Functionality

The rational design of new derivatives based on the 2-Fluorothiophene-3-carboxamide scaffold is a primary focus for enhancing its functionality. nih.govnih.gov By strategically modifying the core structure, researchers aim to improve potency, selectivity, and pharmacokinetic properties for various applications. nih.gov This process often involves the synthesis of a series of analogues with systematic variations to understand structure-activity relationships (SAR). nih.govnih.gov For instance, the introduction of different substituents on the thiophene (B33073) ring or the amide nitrogen can significantly influence the compound's interaction with biological targets. nih.govresearchgate.net

Lead optimization is a critical subsequent step where promising initial "hit" compounds are refined to produce "lead" candidates with improved characteristics. nih.govnih.gov This iterative process involves cycles of chemical synthesis and biological testing to fine-tune the molecule's properties. nih.gov For example, modifications might be made to enhance metabolic stability, reduce off-target effects, or improve solubility. nih.gov

Integration of Advanced Spectroscopic and Structural Biology Techniques

Furthermore, structural biology techniques like X-ray crystallography can provide atomic-level insights into how these compounds bind to their biological targets, such as proteins or enzymes. nih.govnih.gov This information is invaluable for understanding the mechanism of action and for guiding further rational design efforts. nih.gov The combination of spectroscopic and structural data allows for a comprehensive characterization of these molecules. arxiv.org

Synergistic Combination of Experimental and Computational Approaches in Drug Discovery and Materials Design

The integration of experimental and computational methods is becoming increasingly powerful in both drug discovery and materials science. bohrium.comdntb.gov.ua In the context of this compound, computational tools like molecular docking and density functional theory (DFT) calculations can predict the binding affinity of derivatives to specific targets and elucidate their electronic properties. bohrium.commdpi.com These in silico studies can prioritize which compounds to synthesize and test experimentally, thereby saving time and resources. bohrium.com

Experimental validation of computational predictions is essential. orientjchem.org For example, after a compound is predicted to have high binding affinity through docking studies, its actual biological activity can be measured through in vitro assays. bohrium.com This synergistic approach, where computational insights guide experimental work and experimental results refine computational models, accelerates the discovery and development of new drugs and materials based on the this compound scaffold. orientjchem.orgdntb.gov.ua

Exploration of Novel Biological Targets and Therapeutic Modalities

While the initial research on thiophene derivatives has revealed a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, there is significant potential to explore novel biological targets and therapeutic modalities for this compound. ontosight.ainih.govnih.govresearchgate.net The introduction of a fluorine atom can significantly alter the compound's electronic properties and its interactions with biological systems, potentially leading to unique therapeutic applications. rsc.org

Future research will likely focus on screening this compound and its derivatives against a wider array of biological targets to identify new therapeutic opportunities. nih.gov This could include investigating its potential as an inhibitor of novel enzymes, a modulator of specific receptors, or an agent for emerging diseases. nih.govnih.gov The versatility of the thiophene scaffold suggests that its fluorinated derivatives could be valuable tools in addressing a variety of health challenges. nih.govresearchgate.net

Application of Green Chemistry Principles in Synthesis and Derivatization

In line with the growing emphasis on sustainable scientific practices, the application of green chemistry principles to the synthesis and derivatization of this compound is a critical future direction. nih.govresearchgate.netucl.ac.uk This involves developing more environmentally friendly and efficient synthetic methods. whiterose.ac.ukresearchgate.net

Key areas of focus include the use of less hazardous solvents, the development of catalytic reactions to minimize waste, and the exploration of one-pot synthesis procedures. ucl.ac.ukwhiterose.ac.ukresearchgate.net For example, researchers are investigating solvent-free reaction conditions and the use of catalysts like boric acid to promote amide bond formation. researchgate.net By adopting these principles, the environmental impact of producing this compound and its derivatives can be significantly reduced, making their potential applications more sustainable in the long term. nih.govresearchgate.net

Q & A

Q. Table 1: Synthetic Yield Optimization for this compound

Fluorination MethodCatalystTemp (°C)Yield (%)Purity (HPLC)
Balz-SchiemannNaNO2806297%
Nucleophilic Ar-SubKF/CuI1207895%

Q. Table 2: Comparative Bioactivity of Thiophene-3-carboxamide Derivatives

CompoundFLT3 IC50 (nM)Solubility (µg/mL)Plasma Stability (t1/2, h)
2-Fluoro Derivative12.58.23.5
2-Bromo Analog45.715.61.2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.